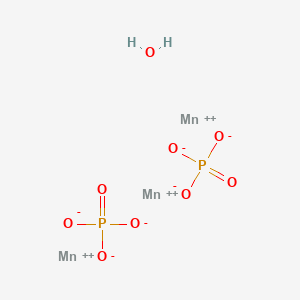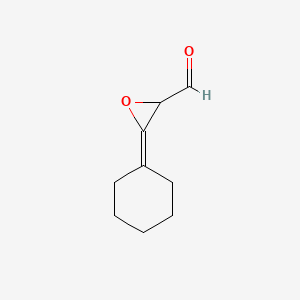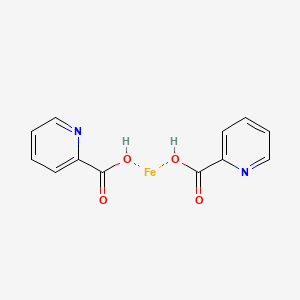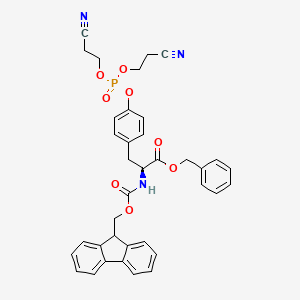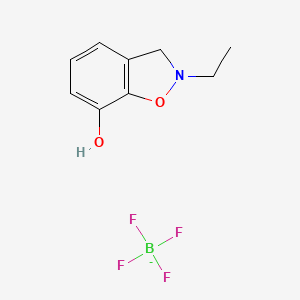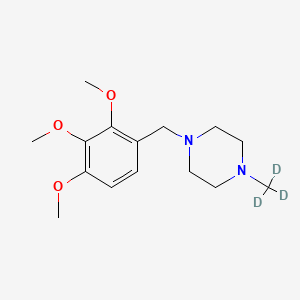
N-(Methyl-d3) Trimetazidine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methyl-d3) Trimetazidine Dihydrochloride is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a derivative of trimetazidine, a drug known for its anti-ischemic properties, particularly in the treatment of angina pectoris . The compound’s molecular formula is C15H23D3Cl2N2O3, and it has a molecular weight of 356.3 .
Métodos De Preparación
The synthesis of N-(Methyl-d3) Trimetazidine Dihydrochloride involves the incorporation of deuterium atoms into the trimetazidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and catalysts under controlled conditions to ensure the precise incorporation of deuterium . Industrial production methods may involve large-scale synthesis using similar techniques but optimized for efficiency and yield.
Análisis De Reacciones Químicas
N-(Methyl-d3) Trimetazidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(Methyl-d3) Trimetazidine Dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of trimetazidine.
Industry: The compound is used in the development and quality control of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of N-(Methyl-d3) Trimetazidine Dihydrochloride is similar to that of trimetazidine. It inhibits the enzyme 3-ketoacyl coenzyme A thiolase, which plays a crucial role in fatty acid oxidation. By inhibiting this enzyme, the compound shifts energy production from fatty acid oxidation to glucose oxidation, thereby reducing the production of acidic metabolites that exacerbate ischemic conditions . This mechanism helps protect cells from ischemic damage and improves cellular energy efficiency.
Comparación Con Compuestos Similares
N-(Methyl-d3) Trimetazidine Dihydrochloride can be compared with other similar compounds, such as:
Trimetazidine: The parent compound, which lacks the deuterium labeling.
N-(Methyl-d3) Trimetazidine: The non-dihydrochloride form of the compound.
Other deuterated analogs: Compounds with similar structures but different deuterium labeling patterns.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking and analysis of metabolic pathways.
Propiedades
Fórmula molecular |
C15H24N2O3 |
|---|---|
Peso molecular |
283.38 g/mol |
Nombre IUPAC |
1-(trideuteriomethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i1D3 |
Clave InChI |
SQQDLCAQLUXIPC-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
SMILES canónico |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



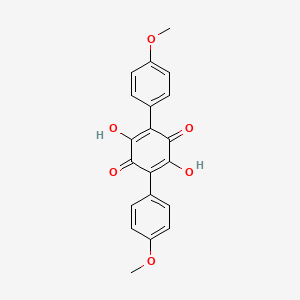
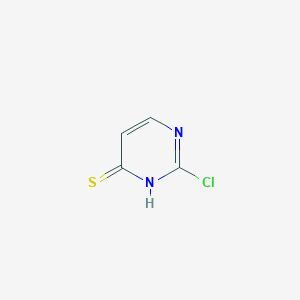
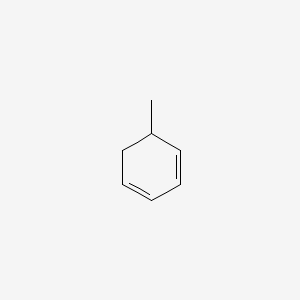
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
